(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
Properties
CAS No. |
941941-15-7 |
|---|---|
Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.422 |
IUPAC Name |
1-benzyl-3-(3-butyl-2-oxoquinazolin-4-yl)urea |
InChI |
InChI=1S/C20H22N4O2/c1-2-3-13-24-18(16-11-7-8-12-17(16)22-20(24)26)23-19(25)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H2,21,23,25) |
InChI Key |
WWMXSUJXZYYJBE-PTGBLXJZSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves the condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with an appropriate benzyl isocyanate. The reaction is usually conducted in organic solvents such as dichloromethane or toluene under reflux conditions, followed by purification through recrystallization or chromatography.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₂ |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 899973-14-9 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound appears to exert its effects by inhibiting specific kinases involved in cell signaling pathways, which are crucial for tumor growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against a range of pathogens. Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes .
Enzyme Inhibition
Recent investigations have highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the regulation of neurotransmission, and their inhibition may provide therapeutic benefits in conditions such as Alzheimer's disease. The compound's IC50 values for AChE and BuChE inhibition were found to be in the low micromolar range, indicating potent activity .
The precise mechanism through which this compound exerts its biological effects involves several pathways:
- Kinase Inhibition : The compound may inhibit various kinases involved in signaling pathways that regulate cell proliferation and apoptosis.
- Membrane Disruption : Its antimicrobial activity is likely due to its ability to integrate into microbial membranes, leading to increased permeability and cell death.
- Enzyme Interaction : By binding to the active sites of AChE and BuChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Anticancer Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Antimicrobial Efficacy : In a clinical setting, this compound was tested against Staphylococcus aureus and Escherichia coli strains, showing significant inhibition zones in agar diffusion assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of “(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea” can be contextualized against structurally analogous dihydroquinazolinone derivatives (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of Dihydroquinazolinone Derivatives
Key Insights
Substituent Effects: The N1-benzyl group in the target compound aligns with Compound I’s N1-substituted derivatives, which exhibit cholinesterase inhibition. The (E)-urea linkage introduces rigidity and conjugation, distinguishing it from Compounds II and VI, which rely on flexible alkyl/aryl chains. This could favor stronger π-π stacking or hydrogen bonding with targets like PKC or AChE.
Activity Profile :
- Unlike Compound VI (dual AChE/BChE inhibitor), the target compound’s urea moiety may shift selectivity toward other enzymes (e.g., tyrosine kinases) due to altered hydrogen-bonding patterns.
- The butyl substituent’s hydrophobicity contrasts with the hydrophilic groups in Compound III, suggesting divergent applications (e.g., anticancer vs. antioxidant).
Synthetic and Structural Considerations: The target compound’s E-configuration is a critical differentiator. For example, the Z-isomer of similar urea-linked compounds often shows reduced activity due to steric clashes in enzyme binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
